(R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Historical Context of Pyrrolidine-Based Chiral Compounds in Organic Chemistry
The development of pyrrolidine-based chiral compounds represents one of the most significant chapters in the evolution of stereochemical understanding within organic chemistry. The foundational work in this field can be traced to the early twentieth century when Richard Willstätter first reported the synthesis of (S)-pyrrolidine-2-carboxylic acid, more commonly known as L-proline, in 1900. This pioneering achievement marked the beginning of systematic investigations into cyclic amino acids and their unique structural properties. Willstätter's discovery was particularly noteworthy because L-proline represented the first recognized example of an imino acid rather than a traditional amino acid, owing to its cyclic structure that incorporates the amino nitrogen into a five-membered ring system.
The historical significance of pyrrolidine derivatives expanded substantially during the mid-twentieth century as researchers began to appreciate the profound impact of molecular chirality on biological activity. The recognition that enantiomers of chiral compounds could exhibit dramatically different biological properties led to intensive efforts to develop methods for the stereoselective synthesis of pyrrolidine-based molecules. This understanding was particularly crucial for pyrrolidine derivatives because the cyclic structure creates inherent asymmetry that often results in molecules lacking planes of symmetry, thereby generating multiple stereoisomers with potentially distinct pharmacological profiles.
The evolution of pyrrolidine chemistry was further accelerated by the discovery that these heterocyclic structures served as key components in numerous natural products and bioactive molecules. Research revealed that pyrrolidine rings were present in alkaloids such as nicotine and hygrine, pharmaceutical compounds including procyclidine and bepridil, and formed the structural basis for racetam compounds such as piracetam and aniracetam. These discoveries established pyrrolidine-containing molecules as privileged structures in medicinal chemistry, leading to systematic efforts to develop synthetic methodologies for accessing diverse pyrrolidine derivatives with controlled stereochemistry.
The development of asymmetric synthesis methodologies for pyrrolidine derivatives reached a significant milestone with the advancement of catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides. These reactions emerged as particularly attractive because of their atom-economical nature and their ability to form multiple stereocenters in a single transformation. The high stereoselectivity and regioselectivity achievable through these methods, combined with their potential to create four new contiguous stereocenters, positioned them as one of the most straightforward approaches for the enantioselective synthesis of substituted pyrrolidines.
Significance of Stereochemical Configuration in Bioactive Molecules
The stereochemical configuration of molecules such as this compound represents a fundamental determinant of biological activity that extends far beyond simple structural considerations. The absolute configuration designated by the (R) nomenclature indicates the specific three-dimensional arrangement of atoms around the chiral center, which in this case is the carbon atom bearing both the cyanobenzyl substituent and the carboxylic acid functional group. This particular spatial arrangement creates a unique molecular topology that governs how the compound interacts with biological macromolecules, including proteins, enzymes, and receptors.
The importance of stereochemical precision in bioactive molecules has been demonstrated repeatedly through examples where enantiomers exhibit markedly different biological effects. The molecular recognition processes that govern drug-target interactions are inherently three-dimensional, meaning that the spatial arrangement of functional groups within a molecule determines its ability to bind to specific biological targets. In the case of pyrrolidine derivatives, the rigid five-membered ring structure constrains the molecule's conformation, thereby creating a well-defined three-dimensional pharmacophore that can engage in specific interactions with biological macromolecules.
The stereochemical configuration of this compound also influences its potential applications in asymmetric catalysis and organic synthesis. Proline and its derivatives have gained recognition as highly effective organocatalysts, capable of promoting enantioselective transformations through their ability to form well-defined transition state complexes. The success of proline-based organocatalysts has led to the development of numerous proline analogs, including compounds with modified side chains and altered stereochemical configurations. These modifications allow researchers to fine-tune the catalytic properties of the molecules, optimizing both their reactivity and their stereoselectivity for specific transformations.
The development of structure-activity relationships for pyrrolidine-based compounds has revealed the critical role that stereochemical configuration plays in determining biological outcomes. Research on pyrrolidine derivatives has demonstrated that even subtle changes in stereochemistry can result in dramatic alterations in biological activity, including changes in potency, selectivity, and mechanism of action. This sensitivity to stereochemical changes reflects the precision with which biological systems recognize and respond to molecular structure, emphasizing the importance of maintaining strict stereochemical control during the synthesis and development of pyrrolidine-based pharmaceuticals.
The significance of stereochemical configuration extends beyond simple biological activity to encompass broader considerations of drug development and therapeutic applications. Regulatory agencies worldwide have implemented guidelines requiring the separate evaluation of individual enantiomers in pharmaceutical development, recognizing that stereoisomers can exhibit different pharmacokinetic properties, metabolic pathways, and safety profiles. This regulatory environment has created strong incentives for the development of stereoselective synthetic methodologies and has elevated the importance of compounds such as this compound that can serve as chiral building blocks or intermediates in pharmaceutical synthesis.
Properties
IUPAC Name |
(2R)-2-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-9-11-4-2-10(3-5-11)8-13(12(16)17)6-1-7-15-13;/h2-5,15H,1,6-8H2,(H,16,17);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUBEORFJKGPW-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)C#N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(C=C2)C#N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375985 | |
| Record name | (R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049728-28-0 | |
| Record name | (R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (R)-alpha-(4-cyano-benzyl)-proline-HCl, is a chiral compound with significant potential in medicinal chemistry. Its structural features, including a pyrrolidine ring and a cyanobenzyl substituent, suggest various biological activities and applications in drug development. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
- Molecular Formula : C13H15ClN2O2
- Molecular Weight : 266.72 g/mol
- Chirality : The compound exhibits chirality, which is crucial for its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, indicating potential applications in several therapeutic areas:
- Antimicrobial Activity : The compound's structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth. Research into related pyrrolidine derivatives has shown promise against multidrug-resistant strains of Mycobacterium tuberculosis .
- Neuroprotective Effects : Compounds with similar structural motifs have been reported to exhibit neuroprotective properties, potentially making this compound a candidate for neurological disorder treatments.
- Inhibition of Enzymatic Activity : Studies indicate that pyrrolidine derivatives can act as potent inhibitors of key enzymes involved in metabolic pathways, such as enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . This suggests that this compound may also possess similar inhibitory capabilities.
While specific mechanisms of action for this compound remain largely unexplored, its interactions are likely influenced by its stereochemistry and functional groups. The presence of the cyanobenzyl moiety may facilitate binding to biological targets, enhancing its pharmacological profile.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methylpyrrolidine-2-carboxylic Acid | Similar pyrrolidine structure | Neuroprotective | Lacks cyanobenzyl group |
| 3-Cyanobenzylpyridine | Contains cyanobenzyl moiety | Antimicrobial | Different ring system |
| Pyrrolidine Carboxamides | Pyrrolidine core | Inhibitors of InhA | Novel class targeting tuberculosis |
Case Studies
Several studies have investigated the biological activity of pyrrolidine derivatives that share structural similarities with this compound:
- Antituberculosis Agents : A study highlighted the discovery of pyrrolidine carboxamides as potent inhibitors against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents .
- Neuroprotective Agents : Research on neuroprotective compounds indicates that modifications to the pyrrolidine structure can enhance efficacy, suggesting avenues for optimizing this compound for neurological applications.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C₁₃H₁₅ClN₂O₂, and it contains a pyrrolidine ring with a cyanobenzyl substituent. This structure is crucial for its interaction with various biological targets, making it a candidate for further pharmacological studies.
Research indicates that (R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exhibits several biological activities primarily through its interaction with specific receptors and enzymes. Notable activities include:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : DPP-IV is an enzyme involved in glucose metabolism and is significant in the treatment of type 2 diabetes. Inhibition of this enzyme can enhance the activity of glucagon-like peptide-1 (GLP-1), which regulates blood glucose levels. The compound has been identified as a potential DPP-IV inhibitor, suggesting its use in diabetes management .
- Cancer Therapeutics : The compound's ability to disrupt the PD-1/PD-L1 interaction has been explored, indicating potential use in cancer immunotherapy. By inhibiting this pathway, it may enhance T-cell activation against tumors .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- DPP-IV Inhibition Study :
- Cancer Immunotherapy :
- Pharmacokinetic Studies :
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound’s analogs differ in substituent groups (e.g., halogens, nitro, trifluoromethyl), stereochemistry (R vs. S configuration), and substitution positions (α vs. γ on the pyrrolidine ring or para vs. meta on the benzyl ring). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Preparation Methods
Catalytic Hydrogenation and Hydrolysis
A patented method (EP3015456A1) describes the preparation of pyrrolidine-2-carboxylic acid derivatives involving catalytic hydrogenation of a double bond in a precursor compound to obtain a cis isomer with high enantiomeric excess (ee ~99%) under mild conditions:
- Catalyst: 10% Pd/C with a drop of acetic acid
- Solvent: Methanol
- Temperature: 25 °C
- Duration: Overnight
- Yield: Nearly quantitative (100%)
- Result: (2S,4S)-N-tert-butoxycarbonyl-protected pyrrolidine derivative, maintaining stereochemistry without racemization
Hydrolysis of ester groups is typically conducted using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide, converting esters to the corresponding carboxylic acids efficiently.
Alkylation with 4-Cyanobenzyl Derivatives
The introduction of the 4-cyanobenzyl group onto the pyrrolidine ring is achieved by alkylation of the nitrogen or carbon atoms, often under phase-transfer catalysis conditions:
- Strong bases like sodium hydride, metallic sodium, or n-butyllithium are used to form alkoxide intermediates.
- Alkylating agents include 4-cyanobenzyl halides.
- Phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol facilitate the reaction.
- Reaction conditions are optimized to avoid racemization, especially when starting from chiral precursors.
Direct Condensation with Proline and 4-Cyanobenzyl Derivatives
A general procedure for preparing N-substituted pyrrolidine-2-carboxylic acids involves the reaction of proline with substituted benzyl derivatives in the presence of potassium hydroxide in isopropanol at 40 °C for 8 hours:
- After reaction, the mixture is acidified to pH 4–5 with 6 M HCl.
- Extraction with chloroform and recrystallization from acetone yields the product with about 90% yield.
- This method has been successfully applied to various substituted benzyl derivatives, suggesting applicability to 4-cyanobenzyl substrates.
Protection and Deprotection Strategies
Protecting groups such as tert-butoxycarbonyl (Boc) are used on nitrogen atoms to prevent side reactions during synthesis:
- Boc-protected intermediates are stable under hydrogenation and alkylation conditions.
- Deprotection is performed under acidic conditions (e.g., HCl in dioxane) to yield the free amine hydrochloride salt.
- This approach ensures high stereochemical purity and facilitates isolation of the hydrochloride salt form.
Comparative Data Table of Preparation Conditions and Yields
Research Findings and Analysis
- The catalytic hydrogenation step is crucial for obtaining the desired stereochemistry. The use of Pd/C with acetic acid in methanol provides a cis isomer with high enantiomeric purity, which is unusual given that hydrogenation often leads to racemization.
- Alkylation reactions require careful control to prevent racemization. Using strong bases to generate alkoxides combined with phase transfer catalysts improves selectivity and yield.
- Direct condensation of proline with benzyl derivatives under basic conditions followed by acidification is a straightforward and high-yielding route, adaptable to various substituents including cyanobenzyl groups.
- Protection and deprotection steps are standard but essential to maintain the chiral integrity and facilitate purification. Boc protection is favored due to its stability and ease of removal.
- The overall synthetic routes avoid highly toxic reagents like 9-BBN or sodium cyanide, making the processes safer and more suitable for scale-up.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : A common approach involves alkylation of pyrrolidine-2-carboxylic acid derivatives with 4-cyanobenzyl halides. For example, (R)-proline derivatives are functionalized via nucleophilic substitution under basic conditions (e.g., NaHCO₃ or K₂CO₃ in DMF). Post-synthesis, HCl is used to isolate the hydrochloride salt. Optimization includes controlling reaction temperature (40–60°C), solvent polarity, and stoichiometry to minimize racemization .
- Critical Data : LCMS (m/z 531 [M-H]⁻) and HPLC retention time (0.88 min under SQD-FA05 conditions) are key for purity assessment .
Q. How can enantiomeric purity be validated for this compound?
- Methodology : Chiral HPLC or capillary electrophoresis using polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20) and 0.1% trifluoroacetic acid. Compare retention times with racemic mixtures or known standards .
- Data Interpretation : A single peak in chiral HPLC confirms >99% enantiomeric excess. Contradictory results may arise from column degradation or improper sample preparation.
Q. What spectroscopic techniques are most effective for structural characterization?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm the (R)-configuration via coupling constants (e.g., J = 6–8 Hz for pyrrolidine protons) and aromatic signals (δ 7.4–7.6 ppm for cyanobenzyl).
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and nitrile C≡N absorption (~2220 cm⁻¹) .
- Validation : Cross-check with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How does the 4-cyanobenzyl substituent influence conformational stability in proline derivatives?
- Experimental Design : Perform molecular dynamics simulations (AMBER/CHARMM force fields) to analyze rotational barriers of the pyrrolidine ring. Compare with analogs like (R)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid .
- Key Findings : The electron-withdrawing cyano group increases ring puckering energy by 2–3 kcal/mol compared to fluorobenzyl derivatives, reducing conformational flexibility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : If one study reports antimicrobial activity (IC₅₀ = 10 µM) while another shows no effect, validate assays using standardized protocols (e.g., CLSI guidelines). Test for compound stability in buffer/DMSO and confirm absence of endotoxins .
- Troubleshooting : Use LCMS to rule out degradation (e.g., hydrolysis of the nitrile group) during biological assays .
Q. How can the hydrochloride salt form impact solubility and crystallization?
- Methodology : Compare solubility in water, ethanol, and DMSO via gravimetric analysis. For crystallization trials, screen solvents (e.g., methanol/water mixtures) and monitor crystal growth via polarized light microscopy.
- Data : Hydrochloride salts typically exhibit higher aqueous solubility (>50 mg/mL) than free bases, but may form hydrates affecting reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
